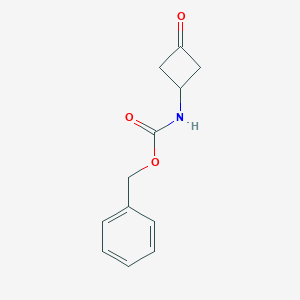

Benzyl (3-oxocyclobutyl)carbamate

Description

BenchChem offers high-quality Benzyl (3-oxocyclobutyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3-oxocyclobutyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-oxocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAMWNBBHLUISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599999 | |

| Record name | Benzyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-36-7 | |

| Record name | Benzyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl (3-oxocyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a key intermediate in the preparation of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor abrocitinib.[1] This document details two primary synthetic routes to this compound, complete with step-by-step experimental protocols. Furthermore, it compiles essential physicochemical and spectroscopic data for the thorough characterization of Benzyl (3-oxocyclobutyl)carbamate, presented in clear and accessible formats. The inclusion of detailed diagrams for synthetic pathways and experimental workflows aims to provide researchers with a practical and in-depth resource for their work in medicinal chemistry and drug development.

Introduction

Benzyl (3-oxocyclobutyl)carbamate, also known as N-(benzyloxycarbonyl)-3-aminocyclobutanone, is a crucial building block in organic synthesis. Its structure combines a reactive cyclobutanone (B123998) ring with a carbamate-protected amine, making it a versatile precursor for the introduction of the 3-aminocyclobutyl moiety in more complex molecules. The benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed when needed, a feature highly valued in multi-step syntheses.[2] This guide will explore two effective methods for the preparation of this intermediate and provide a detailed account of its analytical characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of Benzyl (3-oxocyclobutyl)carbamate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 130369-36-7 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | -20°C to -15°C | [3] |

| Boiling Point | 403.3 ± 44.0 °C (Predicted) | [1] |

| Density | 1.22 g/cm³ | [1] |

| Solubility | Soluble in various organic solvents such as ethanol, ether, and dimethylformamide. | [3] |

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

Two primary synthetic routes for the preparation of Benzyl (3-oxocyclobutyl)carbamate are detailed below. The first is a one-pot synthesis from 3-oxocyclobutanecarboxylic acid, and the second involves the protection of 3-aminocyclobutanone (B3028992).

Synthesis from 3-Oxocyclobutanecarboxylic Acid

This method provides a direct, one-pot conversion to the target molecule.

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and N,N-Diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol) in toluene (B28343) (8 mL) under an argon atmosphere, diphenylphosphoryl azide (B81097) (DPPA) (2.89 g, 10.52 mmol) is added at room temperature.[1] The reaction mixture is then heated to 60°C for 3 hours. Following this, benzyl alcohol (1.14 g, 10.52 mmol) is added, and the mixture is stirred overnight at 60°C.[1] Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography using a petroleum ether:ethyl acetate (B1210297) (8:1) eluent to yield Benzyl (3-oxocyclobutyl)carbamate.[1]

Expected Yield: Approximately 50% (240 mg).[1]

Synthesis via Cbz Protection of 3-Aminocyclobutanone

An alternative route involves the protection of the amino group of 3-aminocyclobutanone using benzyl chloroformate (Cbz-Cl).

To a solution of 3-aminocyclobutanone hydrochloride (assuming the starting material is a salt, 1.0 eq.) in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water, sodium bicarbonate (2.2 eq.) is added. The mixture is cooled to 0°C in an ice-water bath. Benzyl chloroformate (1.1-1.5 eq.) is then added dropwise over 20-30 minutes, ensuring the internal temperature remains low. The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate (3x). The combined organic layers are washed sequentially with 1N HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography.

Spectroscopic Characterization

The structural confirmation of Benzyl (3-oxocyclobutyl)carbamate is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic Protons | 7.38-7.33 | m | - | 5H | C₆H₅ |

| Benzyl Protons | 5.12 | d | 7.5 | 2H | -CH₂-Ph |

| Cyclobutyl Proton | 4.34-4.33 | brs | - | 1H | -CH-NH- |

| Cyclobutyl Protons | 3.44-3.39 | m | - | 2H | -CH₂-CO- |

| Cyclobutyl Protons | 3.10-3.07 | brs | - | 2H | -CH₂-C-NH- |

| Reference:[1] |

¹³C NMR (Predicted): Due to the lack of readily available experimental data, a predicted ¹³C NMR spectrum is provided for reference. Key expected signals include the carbonyl carbon of the cyclobutanone, the carbamate (B1207046) carbonyl, aromatic carbons, the benzylic carbon, and the aliphatic carbons of the cyclobutyl ring.

Mass Spectrometry (MS)

| Technique | m/z | Assignment |

| ESI-MS | 220.2 | [M+H]⁺ |

| Reference:[1] |

Predicted Fragmentation Pattern: In a mass spectrometer, Benzyl (3-oxocyclobutyl)carbamate is expected to undergo fragmentation. Common fragmentation pathways for benzyl carbamates include the loss of the benzyl group (C₇H₇, m/z 91) and the loss of CO₂ from the carbamate moiety. Alpha-cleavage adjacent to the carbonyl group in the cyclobutanone ring is also a plausible fragmentation route.

Infrared (IR) Spectroscopy

The following table presents typical IR absorption bands for benzyl carbamates, which are representative of Benzyl (3-oxocyclobutyl)carbamate.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3422-3332 |

| C=O (carbamate) | Stretching | ~1694 |

| C=O (ketone) | Stretching | ~1780 (expected for a cyclobutanone) |

| N-H | Bending | ~1610 |

| C-N | Stretching | ~1346 |

| C-O | Stretching | ~1068 |

| Reference: Representative data for benzyl carbamates.[3] |

Application in Synthesis: The Preparation of Abrocitinib

Benzyl (3-oxocyclobutyl)carbamate is a key intermediate in the synthesis of Abrocitinib, a Janus kinase 1 (JAK1) inhibitor used in the treatment of atopic dermatitis.[1] The following diagram illustrates the initial steps of the Abrocitinib synthesis starting from Benzyl (3-oxocyclobutyl)carbamate.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of Benzyl (3-oxocyclobutyl)carbamate. The experimental protocols for two distinct synthetic routes offer flexibility for researchers in their synthetic design. The comprehensive compilation of physicochemical and spectroscopic data will aid in the unambiguous identification and quality control of this important synthetic intermediate. The illustration of its application in the synthesis of Abrocitinib underscores its relevance in modern drug discovery and development. This document serves as a valuable resource for chemists engaged in the synthesis of complex molecular architectures for pharmaceutical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (3-oxocyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) (3-oxocyclobutyl)carbamate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its pharmacological relevance as a key building block for the Janus kinase (JAK) inhibitor, abrocitinib (B560407). All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Structure

Benzyl (3-oxocyclobutyl)carbamate, identified by the CAS Number 130369-36-7, is an organic compound featuring a cyclobutanone (B123998) ring and a benzyl carbamate (B1207046) protective group. This structure is fundamental to its utility in multi-step organic syntheses.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Benzyl N-(3-oxocyclobutyl)carbamate |

| CAS Number | 130369-36-7 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Synonyms | (3-Oxocyclobutyl)carbamic acid phenylmethyl ester, 3-(Cbz-amino)cyclobutanone, N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone |

Physicochemical Properties

The physicochemical properties of Benzyl (3-oxocyclobutyl)carbamate are crucial for its handling, reaction optimization, and purification. While some data is based on predictions, it provides a strong foundation for experimental work. The compound is generally described as an off-white to yellow solid.[1] There are some conflicting reports describing it as a colorless liquid[2], though its predicted high boiling point and solid appearance from vendors suggest it is more likely a solid at room temperature.

Table 2: Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 219.24 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | -20°C to -15°C | [2] |

| Boiling Point (Predicted) | 403.3 ± 44.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.22 g/cm³ | [1] |

| pKa (Predicted) | 11.39 ± 0.20 | [1] |

| LogP (Predicted) | 0.99 | [3] |

| Solubility | Soluble in various organic solvents like ethanol, ether, and dimethylformamide. | [2] |

Synthesis and Purification

The synthesis of Benzyl (3-oxocyclobutyl)carbamate is well-documented, typically proceeding from 3-oxocyclobutanecarboxylic acid.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures[1][4].

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Triethylamine (or DIEA)

-

Diphenylphosphoryl azide (B81097) (DPPA)

-

Benzyl alcohol

-

Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in toluene (8 mL), add N,N-Diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol).

-

Add diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol) to the mixture at room temperature under an argon atmosphere.

-

Heat the reaction mixture to 60°C and maintain for 3 hours. This step facilitates the Curtius rearrangement to form an isocyanate intermediate.

-

Add benzyl alcohol (1.14 g, 10.52 mmol) to the reaction mixture.

-

Continue stirring at 60°C overnight to allow for the formation of the carbamate.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Experimental Protocol: Purification

-

The crude residue obtained from the synthesis is purified by silica (B1680970) gel column chromatography.

-

Prepare a slurry of silica gel in the chosen eluent system. A common eluent is a mixture of petroleum ether and ethyl acetate (B1210297) in an 8:1 ratio[1][4].

-

Load the concentrated crude product onto the column.

-

Elute the column with the petroleum ether:ethyl acetate (8:1) mixture, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield Benzyl (3-oxocyclobutyl)carbamate as an off-white to yellow solid. The reported yield for this process is approximately 50%[1][4].

Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of Benzyl (3-oxocyclobutyl)carbamate are confirmed using various analytical techniques.

Table 3: Spectroscopic and Chromatographic Data

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.38-7.33 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 4.34-4.33 (brs, 1H, N-CH), 3.44-3.39 (m, 2H, cyclobutyl-CH₂), 3.10-3.07 (brs, 2H, cyclobutyl-CH₂) ppm[1] |

| ESI-MS | m/z: 220.2 [M+H]⁺[1] |

| HPLC Purity | Typically ≥97%[3] |

Recommended Analytical Methods

While specific validated methods for this compound are not widely published, standard reversed-phase HPLC and GC methods can be developed for purity analysis based on protocols for structurally related compounds.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a suitable starting point. Detection can be performed using a UV detector at a wavelength of approximately 254 nm, where the benzyl group exhibits strong absorbance[5].

-

Gas Chromatography (GC): For GC analysis, a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) would be appropriate. The sample, dissolved in a suitable solvent like dichloromethane (B109758) or methanol, can be analyzed with a flame ionization detector (FID) or mass spectrometer (MS)[6][7].

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum is expected to show characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), the ketone C=O stretch (around 1780 cm⁻¹, characteristic for strained cyclobutanones), the carbamate C=O stretch (around 1690-1710 cm⁻¹), and aromatic C-H stretches[8].

Biological and Pharmacological Relevance

The primary significance of Benzyl (3-oxocyclobutyl)carbamate in drug development is its role as a key intermediate in the synthesis of abrocitinib [1]. Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderate-to-severe atopic dermatitis[9].

The synthesis of abrocitinib involves the reductive amination of Benzyl (3-oxocyclobutyl)carbamate with methylamine, which forms the cis-cyclobutyl amine derivative that constitutes the core scaffold of the final drug molecule[9][10].

The JAK-STAT Signaling Pathway

Abrocitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical cascade in the immune response. Many pro-inflammatory cytokines implicated in atopic dermatitis (e.g., IL-4, IL-13, IL-31) rely on this pathway to transmit their signals from the cell surface to the nucleus, where they trigger the transcription of genes involved in inflammation and immune cell activation.

By selectively inhibiting JAK1, abrocitinib blocks the phosphorylation and activation of STAT proteins, thereby interrupting this signaling cascade and reducing the inflammatory response.

Safety and Handling

Benzyl (3-oxocyclobutyl)carbamate is a chemical reagent intended for research and manufacturing purposes. Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses.

-

Handling: Avoid contact with skin, eyes, and clothing. Ensure operations are conducted in a well-ventilated area or a fume hood to prevent inhalation of dust or vapors.

-

First Aid: In case of accidental contact, move the affected person to fresh air and seek medical attention. If the substance comes into contact with skin or eyes, rinse thoroughly with water[2].

-

Storage: Store in a cool, dry place, typically at 2-8°C, in a tightly sealed container[1].

Conclusion

Benzyl (3-oxocyclobutyl)carbamate is a valuable building block in medicinal chemistry, with well-defined physicochemical properties and established synthetic routes. Its critical role as a precursor to the JAK1 inhibitor abrocitinib underscores its importance to the pharmaceutical industry. This guide provides the essential technical information required by researchers and drug development professionals for the effective synthesis, analysis, and application of this key intermediate.

References

- 1. BENZYL 3-OXOCYCLOBUTYLCARBAMATE | 130369-36-7 [chemicalbook.com]

- 2. Benzyl (3-oxocyclobutyl)carbamate [chembk.com]

- 3. Benzyl (3-oxocyclobutyl)carbamate | CAS#:130369-36-7 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl (3-oxocyclobutyl)carbamate (CAS: 130369-36-7): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) (3-oxocyclobutyl)carbamate, identified by the CAS number 130369-36-7, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its structural features, particularly the presence of a reactive cyclobutanone (B123998) moiety and a carbamate-protected amine, make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of Benzyl (3-oxocyclobutyl)carbamate, focusing on its synthesis, chemical properties, and its critical role in the development of targeted therapies, most notably as a precursor to the Janus kinase (JAK) 1 inhibitor, abrocitinib. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers and drug development professionals in their work with this important compound.

Chemical and Physical Properties

Benzyl (3-oxocyclobutyl)carbamate is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 130369-36-7 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Boiling Point | 403.3±44.0 °C (Predicted) |

| Density | 1.22 g/cm³ |

| Storage Temperature | 2-8°C |

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

The synthesis of Benzyl (3-oxocyclobutyl)carbamate is most commonly achieved through a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid. This reaction proceeds via an acyl azide (B81097) intermediate, which then rearranges to an isocyanate that is subsequently trapped by benzyl alcohol.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from the commercially available 3-oxocyclobutanecarboxylic acid.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes the synthesis of Benzyl (3-oxocyclobutyl)carbamate from 3-oxocyclobutanecarboxylic acid using diphenylphosphoryl azide (DPPA).

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Toluene

-

Triethylamine (B128534) (Et₃N)

-

Diphenylphosphoryl azide (DPPA)

-

Benzyl alcohol

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in toluene, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature under an inert atmosphere (Argon or Nitrogen).

-

Heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring the formation of the isocyanate intermediate (evolution of N₂ gas will be observed).

-

After the rearrangement is complete, add benzyl alcohol (1.1 eq) to the reaction mixture.

-

Continue stirring at the same temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford Benzyl (3-oxocyclobutyl)carbamate as a solid.

Application in Drug Discovery: Synthesis of Abrocitinib

Benzyl (3-oxocyclobutyl)carbamate is a crucial intermediate in the synthesis of abrocitinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of atopic dermatitis. The key transformation involving this intermediate is a reductive amination reaction.

Abrocitinib Synthesis Workflow

The cyclobutanone moiety of Benzyl (3-oxocyclobutyl)carbamate is reacted with methylamine (B109427) to form an intermediate imine, which is then reduced to the corresponding secondary amine. This is followed by deprotection of the carbamate (B1207046) and subsequent coupling steps to yield abrocitinib.

Mass Spectrometry Analysis of Benzyl (3-oxocyclobutyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a compound of interest in organic synthesis and pharmaceutical development.[1] Given the absence of publicly available experimental mass spectra for this specific molecule, this document outlines predicted fragmentation patterns based on established principles of carbamate (B1207046) mass spectrometry, alongside comprehensive experimental protocols for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Profile

| Property | Value | Source |

| Chemical Name | Benzyl (3-oxocyclobutyl)carbamate | ChemBK[1] |

| Molecular Formula | C₁₂H₁₃NO₃ | ChemBK[1] |

| Molecular Weight | 219.24 g/mol | PubChem |

| CAS Number | 130369-36-7 | Ambeed |

Predicted Mass Spectrometry Fragmentation

The mass spectrometric fragmentation of Benzyl (3-oxocyclobutyl)carbamate under Electrospray Ionization (ESI) in positive ion mode is anticipated to proceed through several key pathways. Carbamates are known for their thermal lability, making LC-MS a more suitable analytical technique than Gas Chromatography (GC) without derivatization. In ESI-MS, the protonated molecule [M+H]⁺ is expected as the precursor ion.

The fragmentation of benzyl carbamates is often characterized by cleavage of the carbamate bond and reactions involving the benzyl group.[2][3] The primary fragmentation pathways for the protonated molecule ([C₁₂H₁₄NO₃]⁺, m/z 220.10) are predicted to be:

-

Formation of the Tropylium (B1234903) Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[2] This is expected to be a major fragment.

-

Loss of the Benzyl Group: Cleavage of the O-CH₂ bond can lead to the loss of a benzyl radical and formation of a protonated carbamic acid intermediate.

-

Decarboxylation: The loss of carbon dioxide (CO₂) is a common fragmentation pathway for carbamates.

-

Cyclobutyl Ring Opening: The cyclobutyl ring may undergo cleavage, leading to the loss of small neutral molecules like ethene.

The following diagram illustrates the predicted fragmentation cascade.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Benzyl (3-oxocyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Benzyl (B1604629) (3-oxocyclobutyl)carbamate. This document includes predicted spectral data based on characteristic functional group frequencies, detailed experimental protocols for its synthesis and spectroscopic analysis, and visualizations to aid in understanding its molecular structure and the experimental workflow.

Predicted Infrared Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| N-H (Carbamate) | 3400 - 3200 | Stretching | Medium |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Stretching | Medium |

| C=O (Cyclobutanone) | ~1780 | Stretching | Strong |

| C=O (Carbamate) | 1725 - 1685 | Stretching | Strong |

| C=C (Aromatic) | 1600 - 1450 | Stretching | Medium-Weak |

| N-H (Carbamate) | 1650 - 1550 | Bending | Medium |

| C-O (Carbamate) | 1250 - 1200 | Stretching | Strong |

| C-N (Carbamate) | 1250 - 1000 | Stretching | Medium |

Molecular Structure and Key Functional Groups

The structure of Benzyl (3-oxocyclobutyl)carbamate contains several key functional groups that give rise to its characteristic infrared spectrum.

Caption: Key functional groups in Benzyl (3-oxocyclobutyl)carbamate.

Experimental Protocols

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

A common method for the synthesis of Benzyl (3-oxocyclobutyl)carbamate involves the reaction of 3-oxocyclobutanecarboxylic acid with a benzylating agent in the presence of a suitable coupling agent and base.

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Benzyl alcohol

-

N,N'-Diisopropylethylamine (DIPEA)

-

Diphenylphosphoryl azide (B81097) (DPPA)

-

Toluene

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid in toluene, add N,N'-diisopropylethylamine (DIPEA) and diphenylphosphoryl azide (DPPA) under an inert atmosphere (Argon or Nitrogen).

-

Heat the reaction mixture to approximately 60°C and stir for 3 hours.

-

Add benzyl alcohol to the reaction mixture and continue stirring at 60°C overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography, using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Benzyl (3-oxocyclobutyl)carbamate.

Infrared Spectrum Acquisition (Solid Sample)

The infrared spectrum of solid Benzyl (3-oxocyclobutyl)carbamate can be obtained using the thin solid film method or the potassium bromide (KBr) pellet method.

3.2.1. Thin Solid Film Method

Materials:

-

Benzyl (3-oxocyclobutyl)carbamate

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or acetone)

-

Infrared salt plates (e.g., NaCl or KBr)

-

Desiccator for storing salt plates

-

FTIR spectrometer

Procedure:

-

Dissolve a small amount of Benzyl (3-oxocyclobutyl)carbamate in a few drops of a volatile solvent like dichloromethane.

-

Apply a drop of the resulting solution onto a clean, dry infrared salt plate.

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum according to the instrument's operating procedure.

-

Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) after the measurement and store it in a desiccator.

3.2.2. Potassium Bromide (KBr) Pellet Method

Materials:

-

Benzyl (3-oxocyclobutyl)carbamate

-

Dry, powdered potassium bromide (KBr) of spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Grind a small amount (1-2 mg) of Benzyl (3-oxocyclobutyl)carbamate with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure to the die to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of Benzyl (3-oxocyclobutyl)carbamate.

Caption: From synthesis to spectral analysis workflow.

Unraveling Benzyl (3-oxocyclobutyl)carbamate: A Technical Overview of a Key Pharmaceutical Intermediate

While the definitive crystal structure of Benzyl (B1604629) (3-oxocyclobutyl)carbamate remains to be reported in publicly accessible scientific literature, this technical guide provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant role as a building block in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Physicochemical Properties

Benzyl (3-oxocyclobutyl)carbamate is an organic compound with the molecular formula C12H13NO3.[1] It presents as an off-white to yellow solid and is utilized as a crucial intermediate in the synthesis of various organic molecules and pharmaceuticals.[1][2]

| Property | Value |

| CAS Number | 130369-36-7 |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol [1] |

| Appearance | Off-white to yellow solid[1] |

| Boiling Point (Predicted) | 403.3 ± 44.0 °C[1] |

| Density (Predicted) | 1.22 g/cm³[1] |

| pKa (Predicted) | 11.39 ± 0.20[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

A common synthetic route to Benzyl (3-oxocyclobutyl)carbamate involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl alcohol.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and N,N-diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol) in toluene (B28343) (8 mL), add diphenylphosphoryl azide (B81097) (DPPA) (2.89 g, 10.52 mmol) at room temperature.[1][3]

-

Heating: The reaction mixture is heated to 60°C under an argon atmosphere for 3 hours.[1][3]

-

Addition of Benzyl Alcohol: Following the initial heating period, benzyl alcohol (1.14 g, 10.52 mmol) is added to the mixture.[1][3]

-

Overnight Reaction: The mixture is then stirred overnight at 60°C.[1][3]

-

Purification: After the reaction is complete, the mixture is concentrated, and the resulting residue is purified by silica (B1680970) gel chromatography using a petroleum ether:ethyl acetate (B1210297) (8:1) solvent system.[1] This process yields the desired product, Benzyl (3-oxocyclobutyl)carbamate.[1]

Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ 7.38-7.33 (m, 5H), 5.12 (d, J = 7.5 Hz, 2H), 4.34-4.33 (brs, 1H), 3.44-3.39 (m, 2H), 3.10-3.07 (brs, 2H) ppm.[1]

-

ESI-MS (m/z): 220.2 [M + 1]⁺.[1]

Caption: Synthesis workflow for Benzyl (3-oxocyclobutyl)carbamate.

Role in Drug Development

Benzyl (3-oxocyclobutyl)carbamate serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. Notably, it is used in the preparation of abrocitinib, a Janus kinase (JAK) inhibitor used for the treatment of atopic dermatitis.[1] The carbamate (B1207046) group in Benzyl (3-oxocyclobutyl)carbamate often acts as a protecting group for the amine functionality, which is a common strategy in multi-step organic synthesis to ensure specific chemical transformations occur at desired positions within a molecule.

Due to the absence of published data on the direct biological signaling pathways involving Benzyl (3-oxocyclobutyl)carbamate itself, a signaling pathway diagram cannot be provided. Its primary role, as documented, is that of a synthetic precursor.

References

Solubility Profile of Benzyl (3-oxocyclobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor, Abrocitinib. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The molecular structure of Benzyl (3-oxocyclobutyl)carbamate, containing both polar (carbamate and ketone groups) and non-polar (benzyl group and cyclobutyl ring) regions, suggests a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for Benzyl (3-oxocyclobutyl)carbamate is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its synthesis and purification procedures. The compound is described as being soluble in a variety of organic solvents.[1][2] The table below summarizes the expected solubility based on available information.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Alcohols | Ethanol (B145695) | Soluble[1][2] | The hydroxyl group of ethanol can form hydrogen bonds with the carbamate (B1207046) and ketone moieties of the solute. |

| Ethers | Diethyl Ether | Soluble[1][2] | The ether oxygen can act as a hydrogen bond acceptor, and the overall non-polar character is compatible with the benzyl and cyclobutyl groups. |

| Amides | Dimethylformamide (DMF) | Soluble[1][2] | DMF is a highly polar aprotic solvent capable of solvating both the polar and non-polar portions of the molecule. |

| Esters | Ethyl Acetate | Soluble | Used as an eluent in column chromatography for purification, indicating good solubility. |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | Likely Soluble | Often used as a solvent in reactions involving similar carbamate-protected compounds. |

| Aromatic Hydrocarbons | Toluene (B28343) | Likely Soluble | The aromatic ring of toluene interacts favorably with the benzyl group of the solute. Often used in the synthesis of carbamates. |

| Alkanes | Hexane, Petroleum Ether | Sparingly Soluble to Insoluble | Used as a non-polar component in solvent systems for chromatography and recrystallization, suggesting lower solubility. |

| Water | Insoluble | The large non-polar benzyl and cyclobutyl groups dominate the overall polarity, leading to poor solubility in water. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol for the gravimetric method is recommended.

Objective:

To determine the concentration of a saturated solution of Benzyl (3-oxocyclobutyl)carbamate in a given organic solvent at a specific temperature.

Materials:

-

Benzyl (3-oxocyclobutyl)carbamate

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

Procedure:

-

Sample Preparation: Add an excess amount of Benzyl (3-oxocyclobutyl)carbamate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with solute - Weight of empty vial) / Volume of solution withdrawn (mL)] x 100

Visualization of Synthetic Workflow

Benzyl (3-oxocyclobutyl)carbamate is a pivotal intermediate in the synthesis of Abrocitinib. The following diagram illustrates a typical synthetic and purification workflow for this compound.

Caption: Synthetic and Purification Workflow for Benzyl (3-oxocyclobutyl)carbamate.

Conclusion

This technical guide provides a foundational understanding of the solubility of Benzyl (3-oxocyclobutyl)carbamate in various organic solvents, based on available chemical principles and synthetic methodologies. For precise applications, it is highly recommended that researchers perform experimental solubility determinations as outlined in this guide. The provided workflow visualization offers a clear overview of the synthesis and purification process, which is intrinsically linked to the compound's solubility characteristics.

References

Stability and Storage of Benzyl (3-oxocyclobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl (B1604629) (3-oxocyclobutyl)carbamate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates established chemical principles of its core functional groups—a benzyl carbamate (B1207046) and a cyclobutanone (B123998) ring—to project potential degradation pathways and outline robust methodologies for stability assessment.

Core Concepts in Chemical Stability

Benzyl (3-oxocyclobutyl)carbamate's stability is primarily influenced by the reactivity of its two main functional moieties: the carbamate linkage and the strained cyclobutanone ring. Understanding the inherent reactivity of these groups is crucial for predicting degradation and designing appropriate stability studies.

-

Carbamate Group: The benzyl carbamate group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the carbamate bond. Thermal stress can also induce degradation, potentially leading to decarboxylation or the formation of isocyanates. Photodegradation is another potential pathway, especially for aromatic compounds.

-

Cyclobutanone Ring: The four-membered cyclobutanone ring possesses significant ring strain, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent strain can also predispose the ring to opening under certain conditions.

Recommended Storage Conditions

Based on information from chemical suppliers, the recommended storage conditions for Benzyl (3-oxocyclobutyl)carbamate are as follows:

| Parameter | Condition | Rationale |

| Temperature | 2-8°C[1][2] | Refrigeration minimizes the rate of potential hydrolytic and thermal degradation pathways. |

| Atmosphere | Sealed in a dry environment[2] | Exclusion of moisture is critical to prevent hydrolysis of the carbamate linkage. |

| Light | Protect from light | While specific photostability data is unavailable, aromatic compounds can be susceptible to photodegradation. Protection from light is a standard precaution. |

Potential Degradation Pathways

Based on the chemical nature of Benzyl (3-oxocyclobutyl)carbamate, several degradation pathways can be postulated. These pathways should be investigated during forced degradation studies to develop stability-indicating analytical methods.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for carbamates. The reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of benzyl alcohol, 3-aminocyclobutanone, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: In basic media, the carbamate nitrogen can be deprotonated, or the carbonyl carbon can be directly attacked by a hydroxide (B78521) ion, leading to the formation of benzyl alcohol and the unstable carbamic acid of 3-aminocyclobutanone, which would then decarboxylate.

Thermal Degradation

Elevated temperatures can induce the degradation of carbamates. One common pathway is the formation of an isocyanate and an alcohol. In the case of Benzyl (3-oxocyclobutyl)carbamate, this would yield benzyl alcohol and 3-isocyanatocyclobutanone.

Photodegradation

Aromatic compounds, such as the benzyl group in this molecule, can be susceptible to degradation upon exposure to light. Potential photodegradation pathways could involve radical-mediated reactions or rearrangements of the aromatic ring.

Cyclobutanone Ring Opening

The strained cyclobutanone ring is a point of potential instability. Nucleophilic attack at the carbonyl carbon could, under certain conditions, lead to a ring-opening reaction.

Below is a diagram illustrating the potential degradation pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish stability-indicating methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method.

Protocol for Acid/Base Hydrolysis:

-

Prepare solutions of Benzyl (3-oxocyclobutyl)carbamate in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M HCl for acid hydrolysis or 0.1 M NaOH for base hydrolysis.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.

Protocol for Oxidative Degradation:

-

Dissolve Benzyl (3-oxocyclobutyl)carbamate in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw aliquots for analysis.

Protocol for Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 60°C or higher).

-

At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

Protocol for Photostability Testing:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

At the end of the exposure period, analyze the exposed and control samples.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for such studies.

HPLC Method Parameters (Hypothetical Example):

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Identification: Coupling the HPLC system to a mass spectrometer (LC-MS) is essential for the structural elucidation of degradation products. Electrospray ionization (ESI) in both positive and negative ion modes should be employed to obtain molecular weight and fragmentation information.

Data Presentation and Interpretation

The results from stability studies should be presented in a clear and organized manner to facilitate interpretation.

Hypothetical Stability Data under Accelerated Conditions (40°C/75% RH):

| Time Point (Months) | Assay (%) of Initial | Total Degradants (%) | Appearance |

| 0 | 100.0 | <0.1 | White Powder |

| 1 | 99.5 | 0.5 | White Powder |

| 3 | 98.2 | 1.8 | White Powder |

| 6 | 96.5 | 3.5 | Off-white Powder |

Conclusion

References

An In-depth Technical Guide to Benzyl (3-oxocyclobutyl)carbamate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a key intermediate in the synthesis of pharmaceutically active compounds. The document details its chemical properties, a prominent synthetic route with a detailed experimental protocol, and its role in the development of targeted therapies.

Introduction

Benzyl (3-oxocyclobutyl)carbamate (CAS No. 130369-36-7) is a carbamate-protected aminocyclobutanone derivative. Its structural features, particularly the strained four-membered ring and the versatile carbamate (B1207046) protecting group, make it a valuable building block in medicinal chemistry. The benzyloxycarbonyl (Cbz) group provides a stable yet readily cleavable protecting group for the amine functionality, facilitating multi-step synthetic sequences. This intermediate is notably employed in the synthesis of Janus kinase (JAK) inhibitors, such as Abrocitinib, which are at the forefront of treating inflammatory diseases.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl (3-oxocyclobutyl)carbamate is presented in Table 1.

| Property | Value |

| CAS Number | 130369-36-7 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 403.3 ± 44.0 °C (Predicted) |

| Density | 1.22 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

| Synonyms | N-(Benzyloxycarbonyl)-3-aminocyclobutanone, 3-(Cbz-amino)cyclobutanone |

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

The most prominently documented synthesis of Benzyl (3-oxocyclobutyl)carbamate proceeds via a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid. This reaction provides a reliable method for the introduction of the amine functionality with concomitant protection.

Synthetic Workflow

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Synthetic pathway for Benzyl (3-oxocyclobutyl)carbamate.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of Benzyl (3-oxocyclobutyl)carbamate.[4]

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

N,N-Diisopropylethylamine (DIEA)

-

Benzyl alcohol

-

Toluene

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Argon gas supply

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and DIEA (1.92 g, 14.92 mmol) in toluene (8 mL) under an argon atmosphere, add DPPA (2.89 g, 10.52 mmol) at room temperature.

-

Heat the reaction mixture to 60°C and maintain for 3 hours.

-

Add benzyl alcohol (1.14 g, 10.52 mmol) to the reaction mixture.

-

Continue stirring at 60°C overnight.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography using a mobile phase of petroleum ether:ethyl acetate (8:1) to afford the target compound.

Quantitative Data

The synthesis yields quantitative data as summarized in Table 2.

| Parameter | Value |

| Yield | 240 mg (50%) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.38-7.33 (m, 5H), 5.12 (d, J = 7.5 Hz, 2H), 4.34-4.33 (brs, 1H), 3.44-3.39 (m, 2H), 3.10-3.07 (brs, 2H) ppm |

| ESI-MS (m/z) | 220.2 [M + 1]⁺ |

Application in Drug Discovery: Synthesis of Abrocitinib

Benzyl (3-oxocyclobutyl)carbamate is a crucial intermediate in the synthesis of Abrocitinib, a selective Janus kinase 1 (JAK1) inhibitor. Abrocitinib is approved for the treatment of moderate-to-severe atopic dermatitis. The cyclobutyl moiety of the intermediate forms a core part of the final drug structure.

The JAK-STAT Signaling Pathway

Abrocitinib exerts its therapeutic effect by inhibiting the JAK1 enzyme, which is a key component of the JAK-STAT signaling pathway. This pathway is critical for mediating the biological effects of numerous cytokines involved in inflammatory and immune responses. The diagram below illustrates the mechanism of action of Abrocitinib within this pathway.

Caption: Abrocitinib inhibits JAK1, blocking cytokine signaling.

Conclusion

Benzyl (3-oxocyclobutyl)carbamate is a synthetically important molecule whose preparation via the Curtius rearrangement is a reliable and well-documented process. Its role as a key intermediate in the synthesis of the JAK1 inhibitor Abrocitinib highlights its significance in the development of modern therapeutics for inflammatory diseases. The detailed synthetic protocol and understanding of its application in the context of the JAK-STAT signaling pathway provide a solid foundation for researchers and drug development professionals working in this area.

References

A Theoretical Exploration of Benzyl (3-oxocyclobutyl)carbamate Conformation: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the conformational landscape of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes findings from high-level theoretical studies on analogous cyclobutane (B1203170) and carbamate (B1207046) systems to predict its conformational behavior. This guide summarizes key quantitative data, outlines relevant computational methodologies, and presents a logical framework for understanding the molecule's three-dimensional structure, which is crucial for its biological activity and interactions.

Introduction

The three-dimensional conformation of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a thorough understanding of a molecule's preferred spatial arrangement is paramount for designing effective and selective therapeutic agents. Benzyl (3-oxocyclobutyl)carbamate incorporates two key structural motifs that dictate its overall shape: a puckered cyclobutane ring and a resonance-stabilized carbamate linkage. The interplay between the conformational preferences of these two fragments governs the molecule's accessible conformational space.

This guide draws upon a body of theoretical work on substituted cyclobutanes and benzyl carbamates to construct a comprehensive conformational profile of the title compound. By examining the fundamental principles of cyclobutane ring puckering and carbamate rotational isomerism, we can infer the likely low-energy conformations of Benzyl (3-oxocyclobutyl)carbamate.

Conformational Analysis of the Cyclobutane Moiety

The cyclobutane ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of all C-H bonds, although it would have minimal angle strain with 90° C-C-C bond angles. To alleviate this torsional strain, cyclobutane adopts a "puckered" or "butterfly" conformation. This puckering, however, decreases the C-C-C bond angles to approximately 88°, thereby increasing angle strain. The equilibrium geometry is a compromise between these opposing strain factors.

High-level ab initio and Density Functional Theory (DFT) calculations have been instrumental in quantifying the geometry and energetics of cyclobutane's puckered conformation.

Quantitative Data for Cyclobutane Puckering

The key parameters describing the puckering of the cyclobutane ring are the puckering angle (θ) and the energy barrier for ring inversion. The puckering angle is defined as the dihedral angle between the two C-C-C planes of the puckered ring. Ring inversion is the process by which one puckered conformation converts to its equivalent mirror image through a planar transition state.

| Parameter | Calculated Value | Reference |

| Equilibrium Puckering Angle (θ) | 29.59° - 29.68° | [1][2] |

| Inversion Barrier | 482 - 498 cm⁻¹ (approx. 1.38 - 1.42 kcal/mol) | [1][2] |

| C-C Bond Length | 1.554 Å | [2] |

| C-C-C Bond Angle | 88.1° | [2] |

Experimental and Computational Protocols

The conformational properties of cyclobutane and its derivatives have been elucidated through a combination of experimental techniques and computational methods.

Experimental Protocols:

-

X-ray Diffraction: Provides precise bond lengths and angles in the solid state, confirming the puckered nature of the cyclobutane ring in many derivatives.

-

NMR Spectroscopy: Used to study the conformational dynamics in solution, including the determination of energy barriers for ring inversion.

Computational Protocols:

-

Ab Initio Methods: High-level methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been employed to obtain highly accurate geometries and energy barriers for the parent cyclobutane.[2] These calculations often involve extrapolation to the complete basis set (CBS) limit to minimize basis set superposition error.

-

Density Functional Theory (DFT): A widely used method for studying larger molecules. Functionals such as B3LYP, PBE0, and CAM-B3LYP, in conjunction with basis sets like 6-31G(d,p) or larger Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), have been shown to provide reliable results for the geometry and energetics of cyclobutane systems.[3]

The logical workflow for a computational conformational analysis of a substituted cyclobutane is depicted below.

Conformational Analysis of the Benzyl Carbamate Moiety

The conformational flexibility of the benzyl carbamate group primarily arises from rotation around the C-N bond of the carbamate linkage. Due to the delocalization of the nitrogen lone pair into the carbonyl group, this bond has partial double bond character, leading to a significant rotational barrier. This results in the existence of syn and anti rotamers (also referred to as cis and trans isomers, respectively). For most N-alkylcarbamates, the anti conformer is sterically and electrostatically favored.[4]

Quantitative Data for Carbamate Rotation

The primary quantitative parameter for carbamate conformation is the rotational energy barrier around the C-N bond.

| Parameter | Typical Value | Reference |

| C-N Rotational Barrier (N-alkylcarbamate) | ~16 kcal/mol | [5][6] |

| C-N Rotational Barrier (N-phenylcarbamate) | ~12.5 kcal/mol | [5][6] |

| Energy Difference (syn vs. anti) | anti favored by 1.0 - 1.5 kcal/mol | [4] |

The presence of electron-withdrawing groups on the nitrogen can lower the rotational barrier.[5][7]

Experimental and Computational Protocols

Experimental Protocols:

-

Dynamic NMR (DNMR) Spectroscopy: The primary experimental technique for measuring the rotational barriers of amides and carbamates. By analyzing the coalescence temperature of signals from the syn and anti rotamers, the Gibbs free energy of activation (ΔG‡) for rotation can be determined.[6]

Computational Protocols:

-

Density Functional Theory (DFT): DFT calculations, often using the B3LYP functional with basis sets such as 6-311+G(d,p), have been successfully used to model the rotational barriers and relative energies of carbamate conformers.[3][8]

-

Solvent Modeling: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is important for accurately reproducing experimental data obtained in solution.

The relationship between the syn and anti conformers and the transition state for their interconversion is illustrated below.

Predicted Conformational Landscape of Benzyl (3-oxocyclobutyl)carbamate

By combining the conformational features of the cyclobutane ring and the benzyl carbamate group, we can predict the most stable conformations of Benzyl (3-oxocyclobutyl)carbamate. The primary degrees of freedom will be:

-

Cyclobutane Ring Puckering: The ring will be puckered.

-

Substituent Position on the Cyclobutane Ring: The benzyl carbamate group can be in either an axial or an equatorial position on the puckered ring. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.

-

Carbamate C-N Bond Rotation: The carbamate can exist in syn or anti conformations.

-

Rotation of other single bonds: Rotation around the N-C(cyclobutyl), C-O, and O-CH₂(benzyl) bonds will also contribute to the overall conformational space.

The logical relationship between these conformational possibilities is shown in the diagram below.

Based on these principles, the most stable conformer of Benzyl (3-oxocyclobutyl)carbamate is predicted to have the following features:

-

A puckered cyclobutane ring .

-

The benzyl carbamate substituent in an equatorial position to minimize 1,3-diaxial interactions.

-

The carbamate linkage in the anti conformation , which is generally more stable for N-alkylcarbamates.

Conclusion

This guide has provided a theoretical framework for understanding the conformational preferences of Benzyl (3-oxocyclobutyl)carbamate based on established principles from studies of its constituent fragments. The molecule is expected to exist predominantly in a conformation where the cyclobutane ring is puckered, the benzyl carbamate substituent occupies an equatorial position, and the carbamate linkage is in the anti conformation. For researchers in drug development, this predicted low-energy conformation provides a crucial starting point for molecular modeling, docking studies, and the rational design of new therapeutic agents. Future experimental and computational studies on Benzyl (3-oxocyclobutyl)carbamate itself are warranted to validate and refine these theoretical predictions.

References

- 1. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density Functional Theory Calculation and Raman Spectroscopy Studies of Carbamate Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www3.nd.edu [www3.nd.edu]

- 7. www3.nd.edu [www3.nd.edu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

Benzyl (3-oxocyclobutyl)carbamate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) (3-oxocyclobutyl)carbamate has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique strained four-membered ring system, coupled with the synthetically malleable ketone and carbamate (B1207046) functionalities, provides a powerful platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of Benzyl (3-oxocyclobutyl)carbamate, with a particular focus on its role in the development of pharmaceutically active compounds. Detailed experimental protocols, quantitative data summaries, and graphical representations of key synthetic pathways are presented to facilitate its use in research and drug discovery.

Introduction

The cyclobutane (B1203170) motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional profile that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.[1] Among the various functionalized cyclobutane derivatives, Benzyl (3-oxocyclobutyl)carbamate, also known as N-Cbz-3-aminocyclobutanone, has garnered significant attention as a key intermediate. The presence of a ketone allows for a wide range of chemical transformations, while the benzyl carbamate serves as a stable protecting group for the amino functionality, which can be readily removed under standard hydrogenolysis conditions. This combination of features makes it an ideal precursor for the synthesis of diverse molecular scaffolds, particularly those found in kinase inhibitors and other biologically active molecules.

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

The most common and well-documented method for the synthesis of Benzyl (3-oxocyclobutyl)carbamate is through a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid.[2][3][4][5][6] This one-pot reaction proceeds via an acyl azide (B81097) intermediate, which then rearranges to an isocyanate that is subsequently trapped by benzyl alcohol.

Synthesis via Curtius Rearrangement

The Curtius rearrangement provides a reliable route to Benzyl (3-oxocyclobutyl)carbamate from commercially available 3-oxocyclobutanecarboxylic acid. The reaction is typically carried out using diphenylphosphoryl azide (DPPA) as the acyl azide forming reagent in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIEA), followed by the addition of benzyl alcohol.[7]

Table 1: Synthesis of Benzyl (3-oxocyclobutyl)carbamate via Curtius Rearrangement

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Oxocyclobutanecarboxylic acid | DPPA, DIEA, Benzyl alcohol | Toluene | 60 | Overnight | 50 | [7] |

Experimental Protocol: Synthesis via Curtius Rearrangement

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol) in toluene (8 mL) is added diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol) at room temperature under an argon atmosphere. The mixture is heated to 60 °C for 3 hours. Benzyl alcohol (1.14 g, 10.52 mmol) is then added, and the mixture is stirred at 60 °C overnight. The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (petroleum ether:ethyl acetate (B1210297) = 8:1) to afford Benzyl (3-oxocyclobutyl)carbamate as an off-white to yellow solid (yield: 50%).[7]

Reactivity and Applications in Organic Synthesis

Benzyl (3-oxocyclobutyl)carbamate is a versatile building block due to the orthogonal reactivity of its ketone and carbamate functionalities. The ketone can undergo a variety of transformations, including reductive amination, Wittig olefination, and reduction to the corresponding alcohol, while the carbamate provides a protected amine that can be deprotected at a later stage.

Reductive Amination

A key reaction of Benzyl (3-oxocyclobutyl)carbamate is reductive amination, which allows for the introduction of a variety of substituents at the 3-position of the cyclobutane ring. This reaction is central to the synthesis of the Janus kinase (JAK) 1 inhibitor, abrocitinib.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. BENZYL 3-OXOCYCLOBUTYLCARBAMATE | 130369-36-7 [chemicalbook.com]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Benzyl (3-oxocyclobutyl)carbamate as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) (3-oxocyclobutyl)carbamate is a valuable chemical intermediate, primarily utilized as a protecting group for amines in multi-step organic synthesis.[1] The benzyl carbamate (B1207046) (Cbz or Z) protecting group is well-established in peptide synthesis and the preparation of complex molecules, offering stability across a range of reaction conditions and multiple methods for its removal.[2] This compound plays a crucial role as a precursor in the synthesis of pharmaceutically active compounds, including the Janus kinase (JAK1) inhibitor abrocitinib, which is used in the treatment of atopic dermatitis.[3][4][5]

These application notes provide a comprehensive overview of the use of Benzyl (3-oxocyclobutyl)carbamate, including detailed protocols for its synthesis, its application in further synthetic steps, and methods for its removal.

Physicochemical Properties

| Property | Value |

| CAS Number | 130369-36-7 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 403.3 ± 44.0 °C (Predicted) |

| Density | 1.22 g/mL (Predicted) |

| Storage Temperature | 2-8°C |

Data sourced from ChemicalBook[6]

Data Summary

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

The following table summarizes a reported synthesis of Benzyl (3-oxocyclobutyl)carbamate.

| Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 3-Oxocyclobutanecarboxylic acid, Benzyl alcohol | N,N-Diisopropylethylamine (DIEA), Diphenylphosphoryl azide (B81097) (DPPA) | Toluene | 60 °C | Overnight | 50% | [6] |

Application in the Synthesis of Abrocitinib Intermediate

This table outlines the conditions for the reductive amination of Benzyl (3-oxocyclobutyl)carbamate to form a key intermediate for the synthesis of abrocitinib.

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Reference |

| Benzyl (3-oxocyclobutyl)carbamate | Methylamine (B109427) (33% in ethanol), Acetic acid | Ethanol (B145695) | 0 °C to Room Temp. | 1.5 h at 0 °C, then RT | Benzyl [cis-3-(methylamino)cyclobutyl]carbamate and Benzyl [trans-3-(methylamino)cyclobutyl]carbamate | US Patent 9035074B2 |

General Deprotection Methods for Benzyl Carbamate (Cbz) Protecting Group

| Method | Reagents and Catalyst | Solvent | Temperature | Time | Typical Yield |

| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate (B1210297) | Room Temperature | 1-16 hours | >95% |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Reflux | 1-3 hours | High |

| Acidic Cleavage | HBr (33% in Acetic Acid) | Acetic Acid | Room Temperature | 1-4 hours | Variable |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 1-12 hours | Variable |

Experimental Protocols

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

This protocol is adapted from a method described by ChemicalBook.[6]

Materials:

-

3-Oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol)

-

Benzyl alcohol (1.14 g, 10.52 mmol)

-

N,N-Diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol)

-

Diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol)

-

Toluene (8 mL)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Under an argon atmosphere, combine 3-Oxocyclobutanecarboxylic acid, DIEA, and DPPA in toluene.

-

Heat the reaction mixture to 60 °C and maintain for 3 hours.

-

Add benzyl alcohol to the reaction mixture.

-

Continue stirring at 60 °C overnight.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to yield Benzyl (3-oxocyclobutyl)carbamate.

Application: Reductive Amination in the Synthesis of an Abrocitinib Intermediate

The following protocol describes the reductive amination of Benzyl (3-oxocyclobutyl)carbamate, a key step in the synthesis of abrocitinib.

Materials:

-

Benzyl (3-oxocyclobutyl)carbamate (200 g, 0.913 mol)

-

33% solution of methylamine in absolute ethanol (1000 mL, 9.13 mol)

-

Acetic acid (88 mL)

-

Ethanol (1000 mL)

Procedure:

-

In a suitable reaction vessel, create a mixture of Benzyl (3-oxocyclobutyl)carbamate and acetic acid in ethanol.

-

Cool the stirring mixture to 0 °C.

-

Slowly add the 33% solution of methylamine in absolute ethanol.

-

Stir the reaction mixture at 0 °C for 1.5 hours.

-

Allow the reaction to warm to room temperature and continue stirring.

-

The resulting products are Benzyl [cis-3-(methylamino)cyclobutyl]carbamate and Benzyl [trans-3-(methylamino)cyclobutyl]carbamate, which can be carried forward in the synthesis of abrocitinib.

Deprotection Protocol 1: Catalytic Hydrogenolysis

This is a general and widely used method for the removal of the Cbz protecting group.

Materials:

-

Cbz-protected amine (e.g., Benzyl (3-oxocyclobutyl)carbamate)

-

10% Palladium on carbon (Pd/C)

-

Methanol (or Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Cbz-protected amine in a suitable solvent like methanol.

-

Carefully add 10% Pd/C to the solution.

-

Place the reaction mixture under a hydrogen atmosphere.

-

Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Deprotection Protocol 2: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)

This method is suitable for substrates that are sensitive to hydrogenation conditions.

Materials:

-

Cbz-protected amine (e.g., Benzyl (3-oxocyclobutyl)carbamate)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the Cbz-protected amine in dichloromethane.

-

Slowly add trifluoroacetic acid (TFA) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

References

- 1. Benzyl (3-oxocyclobutyl)carbamate [chembk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BENZYL 3-OXOCYCLOBUTYLCARBAMATE | 130369-36-7 [chemicalbook.com]

Application Notes and Protocols: Reaction of Benzyl (3-oxocyclobutyl)carbamate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. The introduction of an amino group to the cyclobutane ring provides a key vector for further molecular elaboration. This document provides detailed protocols for the synthesis of N-substituted benzyl (B1604629) (3-aminocyclobutyl)carbamates through the reductive amination of benzyl (3-oxocyclobutyl)carbamate with a variety of primary amines. This reaction is a robust and versatile method for accessing a diverse range of 3-aminocyclobutane derivatives, which are important building blocks in drug discovery programs.

Applications in Drug Discovery

Substituted 3-aminocyclobutane derivatives are increasingly utilized in the development of novel therapeutics. The rigid, puckered conformation of the cyclobutane ring can impart favorable pre-organization for binding to biological targets. The amino functionality serves as a crucial handle for introducing pharmacophoric elements or for linking to other molecular fragments.

Key application areas include:

-

Kinase Inhibitors: The cyclobutane scaffold can be used to orient substituents in a precise manner to interact with the ATP-binding site of kinases.

-

GPCR Modulators: The unique 3D shape of these derivatives can lead to high affinity and selectivity for G-protein coupled receptors.

-

Protease Inhibitors: The constrained nature of the cyclobutane ring can mimic peptide turns, making these compounds effective components of protease inhibitors.